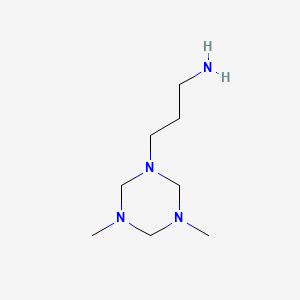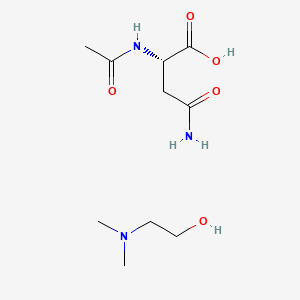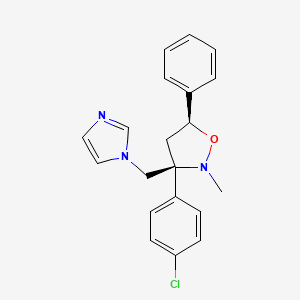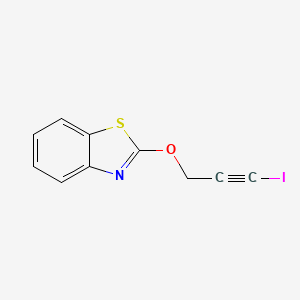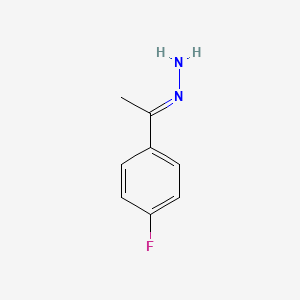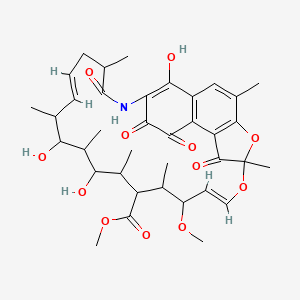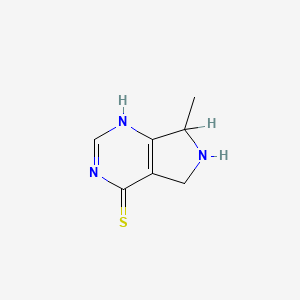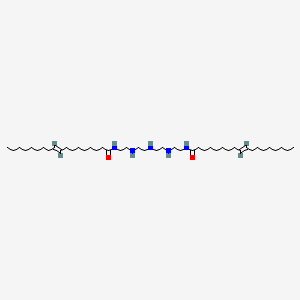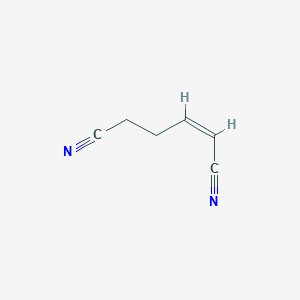
2-Hexenedinitrile, (2Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexenedinitrile, (2Z)-, typically involves the reaction of hexadiene with a nitrile source under specific conditions. One common method is the hydrocyanation of hexadiene, where hydrogen cyanide (HCN) is added to the diene in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of the nitrile groups.
Industrial Production Methods
In an industrial setting, the production of 2-Hexenedinitrile, (2Z)-, can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hexenedinitrile, (2Z)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or amides.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile groups under mild conditions.
Major Products Formed
Oxidation: Oximes, amides
Reduction: Primary amines
Substitution: Various substituted nitriles and their derivatives
Aplicaciones Científicas De Investigación
2-Hexenedinitrile, (2Z)-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 2-Hexenedinitrile, (2Z)-, involves its interaction with various molecular targets and pathways. The nitrile groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activities and signaling pathways. The compound’s ability to undergo various chemical transformations also allows it to participate in complex biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Hexenedinitrile, (2E)-: An isomer with a different configuration around the double bond.
Hexanedinitrile: A compound with a similar structure but lacking the double bond.
Butenedinitrile: A shorter-chain analogue with similar chemical properties.
Uniqueness
2-Hexenedinitrile, (2Z)-, is unique due to its specific configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in various fields of research.
Propiedades
Número CAS |
2141-58-4 |
|---|---|
Fórmula molecular |
C6H6N2 |
Peso molecular |
106.13 g/mol |
Nombre IUPAC |
(Z)-hex-2-enedinitrile |
InChI |
InChI=1S/C6H6N2/c7-5-3-1-2-4-6-8/h1,3H,2,4H2/b3-1- |
Clave InChI |
ZQOHAQBXINVHHC-IWQZZHSRSA-N |
SMILES isomérico |
C(CC#N)/C=C\C#N |
SMILES canónico |
C(CC#N)C=CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


